molecular formula C7H14BNO4 B13876841 (3-Morpholin-4-yl-3-oxopropyl)boronic acid

(3-Morpholin-4-yl-3-oxopropyl)boronic acid

Cat. No.: B13876841
M. Wt: 187.00 g/mol
InChI Key: PGMLCDJEUNKDAH-UHFFFAOYSA-N
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Description

(3-Morpholin-4-yl-3-oxopropyl)boronic acid is an organoboron compound with the molecular formula C7H14BNO4. It is a boronic acid derivative that contains a morpholine ring and a ketone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Morpholin-4-yl-3-oxopropyl)boronic acid typically involves the reaction of morpholine with a boronic acid derivative. One common method is the reaction of morpholine with 3-bromopropionyl chloride, followed by the addition of a boronic acid reagent. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Morpholin-4-yl-3-oxopropyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce alcohol derivatives. Substitution reactions can result in various carbon-carbon bonded compounds.

Scientific Research Applications

(3-Morpholin-4-yl-3-oxopropyl)boronic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound is studied for its potential as a biochemical tool, including enzyme inhibition and protein labeling.

    Medicine: Research explores its use in drug development, particularly in the design of boron-containing pharmaceuticals.

    Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (3-Morpholin-4-yl-3-oxopropyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound can inhibit enzymes by binding to their active sites, thereby affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Vinylboronic acid

Uniqueness

(3-Morpholin-4-yl-3-oxopropyl)boronic acid is unique due to its combination of a morpholine ring and a boronic acid group. This structure imparts distinct reactivity and properties, making it valuable in specific applications where other boronic acids may not be as effective.

Properties

Molecular Formula

C7H14BNO4

Molecular Weight

187.00 g/mol

IUPAC Name

(3-morpholin-4-yl-3-oxopropyl)boronic acid

InChI

InChI=1S/C7H14BNO4/c10-7(1-2-8(11)12)9-3-5-13-6-4-9/h11-12H,1-6H2

InChI Key

PGMLCDJEUNKDAH-UHFFFAOYSA-N

Canonical SMILES

B(CCC(=O)N1CCOCC1)(O)O

Origin of Product

United States

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